molecular formula C22H25N5O5 B2705735 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1021042-02-3

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2705735
CAS RN: 1021042-02-3
M. Wt: 439.472
InChI Key: VLARCQWOLGGVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C22H25N5O5 and its molecular weight is 439.472. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions The synthesis of pyrimidine derivatives, including reactions with phenyl isocyanate and phenyl isothiocyanate, has been studied to understand the chemical behavior and potential applications of these compounds in various fields. For instance, the reaction of 4-ethyl-6-methylpyrimidine 1-oxide with phenyl isocyanate produces 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl)urea, showcasing the compound's versatility in forming new chemical entities (Hiroshi Yamanaka et al., 1979). Such reactions not only expand our understanding of pyrimidine chemistry but also hint at potential applications in creating new materials or pharmaceuticals.

Antiproliferative Effects and Potential Therapeutic Applications The investigation into the antiproliferative effects of phenoxypyrimidine urea derivatives, such as AKF-D52, has provided insights into their potential as therapeutic agents, particularly in the treatment of lung cancer. AKF-D52 was found to induce both caspase-dependent and -independent apoptotic cell death, suggesting its efficacy in triggering apoptosis through multiple pathways. This compound also demonstrated the ability to induce autophagy, which can be cytoprotective, and its effects were further enhanced by the inhibition of autophagy, indicating a complex interplay between apoptotic and autophagic mechanisms in cancer therapy (Hyo-Sun Gil et al., 2021).

Antimicrobial and Anticancer Properties The synthesis and biological evaluation of new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects against various cancer cell lines, highlighting their potential as new anticancer agents. These derivatives were found to be potent inhibitors, with some showing inhibitory activity comparable to known therapeutic agents. The exploration of these compounds as BRAF inhibitors for further research underscores their promising role in developing new cancer treatments (Jian Feng et al., 2020).

properties

IUPAC Name

1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-13-23-19(12-20(24-13)31-4)25-14-6-8-15(9-7-14)26-22(28)27-16-10-17(29-2)21(32-5)18(11-16)30-3/h6-12H,1-5H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLARCQWOLGGVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.